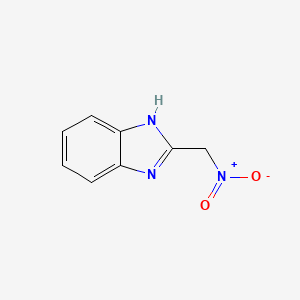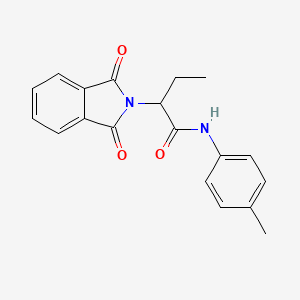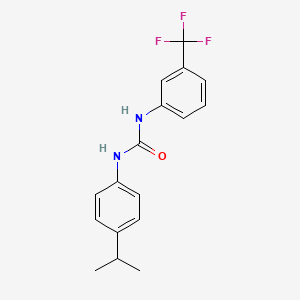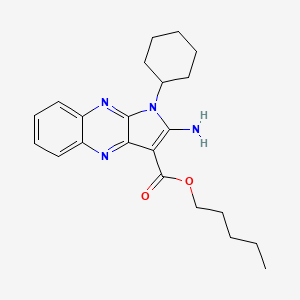![molecular formula C11H18O B11968113 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- CAS No. 58437-72-2](/img/structure/B11968113.png)
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.
Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes or alkenes.
Substitution Products: Halides or amines.
Applications De Recherche Scientifique
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
58437-72-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5- |
Clé InChI |
JGDHOHFQJJATNG-YHYXMXQVSA-N |
SMILES isomérique |
CC\1(C2CCC(C2)/C1=C/CO)C |
SMILES canonique |
CC1(C2CCC(C2)C1=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-(decyloxy)phenyl]-](/img/structure/B11968045.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968053.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968056.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968058.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11968059.png)
![7-tert-butyl-20-(4-fluorophenyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11968069.png)




![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)

